molecular formula C10H10Cl2O3 B13006959 Ethyl 4,5-dichloro-2-methoxybenzoate CAS No. 104391-52-8

Ethyl 4,5-dichloro-2-methoxybenzoate

Cat. No.: B13006959
CAS No.: 104391-52-8
M. Wt: 249.09 g/mol
InChI Key: WFXDEAHMHIEECE-UHFFFAOYSA-N
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Description

Ethyl 4,5-dichloro-2-methoxybenzoate is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 4 and 5 positions, a methoxy group at the 2 position, and an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dichloro-2-methoxybenzoate can be synthesized through the esterification of 4,5-dichloro-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or hydrochloric acid to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dichloro-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 4,5-dichloro-2-methoxybenzoic acid and ethanol.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Hydrolysis: 4,5-dichloro-2-methoxybenzoic acid and ethanol.

    Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

Ethyl 4,5-dichloro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4,5-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets. The chlorine atoms and methoxy group on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester group allows for hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Ethyl 4,5-dichloro-2-methoxybenzoate can be compared with other similar compounds such as:

    Ethyl 4-methoxybenzoate: Lacks the chlorine substituents, resulting in different reactivity and applications.

    3,6-dichloro-2-methoxybenzoate: Similar structure but with chlorine atoms at different positions, leading to variations in chemical behavior and biological activity.

    Ethyl 2-methoxybenzoate: Lacks chlorine substituents and has different physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

104391-52-8

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

ethyl 4,5-dichloro-2-methoxybenzoate

InChI

InChI=1S/C10H10Cl2O3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3H2,1-2H3

InChI Key

WFXDEAHMHIEECE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)Cl)Cl

Origin of Product

United States

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